molecular formula C15H9BrClNO B3195582 (4-Bromo-phenyl)-(3-chloro-1H-indol-7-yl)-methanone CAS No. 91714-51-1

(4-Bromo-phenyl)-(3-chloro-1H-indol-7-yl)-methanone

Cat. No.: B3195582
CAS No.: 91714-51-1
M. Wt: 334.59 g/mol
InChI Key: AQGAUDHKENVWGE-UHFFFAOYSA-N
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Description

The compound “(4-Bromo-phenyl)-(3-chloro-1H-indol-7-yl)-methanone” is a complex organic molecule that contains a bromophenyl group, a chloroindolyl group, and a methanone group . The bromophenyl group consists of a phenyl ring (a six-carbon aromatic ring) with a bromine atom attached. The chloroindolyl group is an indole (a bicyclic compound consisting of a benzene ring fused to a pyrrole ring) with a chlorine atom attached. The methanone group is a carbonyl group (a carbon double-bonded to an oxygen) attached to a methyl group (a carbon with three hydrogens).


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific arrangement of its functional groups. Bromophenols, for example, can participate in various cross-coupling reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, bromophenols generally have a high molecular weight and are solid at room temperature .

Scientific Research Applications

Synthetic Methodologies and Chemical Structures

  • Novel Synthesis Approaches : A study by Harindran Suhana and S. Rajeswari outlines a novel synthetic route for producing compounds with similar structural motifs to "(4-Bromo-phenyl)-(3-chloro-1H-indol-7-yl)-methanone", demonstrating the chemical flexibility and potential utility of such compounds in generating biologically active molecules (Harindran & Rajeswari, 2017).
  • Crystal Structure Analysis : Research by G. Sun et al. provides insights into the crystal structure of related compounds, which is essential for understanding the molecular configuration and potential interactions with biological targets (Sun et al., 2017).

Biological Activities

  • Antimicrobial and Anti-inflammatory Properties : A study by B. Narayana et al. discusses the synthesis of heterocycles derived from similar structures, which exhibited moderate to good antimicrobial, antiinflammatory, and antiproliferative activities, suggesting the potential of such compounds in therapeutic applications (Narayana et al., 2009).
  • Antioxidant Properties : Yasin Çetinkaya et al. explored the synthesis and antioxidant properties of derivatives related to "this compound", indicating the potential of these compounds in combating oxidative stress (Çetinkaya et al., 2012).

Molecular Docking Studies

  • Molecular Docking and Antimicrobial Activity : The work by M. Shahana and A. Yardily on synthesizing and characterizing novel compounds for potential antibacterial activity through molecular docking studies suggests a methodological framework for predicting the interaction of similar compounds with biological targets (Shahana & Yardily, 2020).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, bromophenols can be harmful if inhaled, and can cause burns to skin and eyes .

Biochemical Analysis

Biochemical Properties

3-chloro-7-(4-bromobenzoyl)indole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as an intermediate in the synthesis of bromfenac sodium, a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation . The compound’s interactions with enzymes involved in the synthesis of bromfenac sodium highlight its importance in pharmaceutical applications.

Cellular Effects

The effects of 3-chloro-7-(4-bromobenzoyl)indole on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound exhibits anti-cancer properties by affecting various types of cancer cells, including lung, breast, colon, bladder, and prostate cancer cells . Its impact on cell function is mediated through the modulation of signaling pathways that control cell proliferation and apoptosis.

Molecular Mechanism

At the molecular level, 3-chloro-7-(4-bromobenzoyl)indole exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, thereby modulating their activity. This inhibition can lead to changes in gene expression and cellular responses. The compound’s ability to bind to and inhibit enzymes involved in inflammatory pathways underscores its potential as an anti-inflammatory agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-chloro-7-(4-bromobenzoyl)indole have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over extended periods

Dosage Effects in Animal Models

The effects of 3-chloro-7-(4-bromobenzoyl)indole vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it may cause toxic or adverse effects, including potential damage to vital organs. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

3-chloro-7-(4-bromobenzoyl)indole is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound’s metabolism can affect metabolic flux and alter metabolite levels, influencing its overall pharmacokinetic profile . Understanding these metabolic pathways is crucial for optimizing its therapeutic efficacy and minimizing potential side effects.

Transport and Distribution

Within cells and tissues, 3-chloro-7-(4-bromobenzoyl)indole is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in specific tissues can impact its therapeutic effects and potential toxicity.

Subcellular Localization

The subcellular localization of 3-chloro-7-(4-bromobenzoyl)indole is a key factor in its activity and function. It is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications play a role in directing the compound to its site of action, influencing its efficacy and specificity.

Properties

IUPAC Name

(4-bromophenyl)-(3-chloro-1H-indol-7-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrClNO/c16-10-6-4-9(5-7-10)15(19)12-3-1-2-11-13(17)8-18-14(11)12/h1-8,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQGAUDHKENVWGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)C3=CC=C(C=C3)Br)NC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91714-51-1
Record name 3-chloro-7-(4-bromobenzoyl)indole
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZCT97MC8E4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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